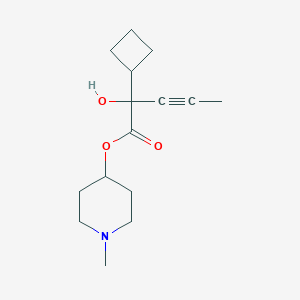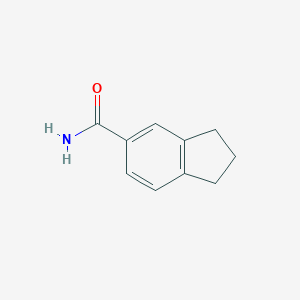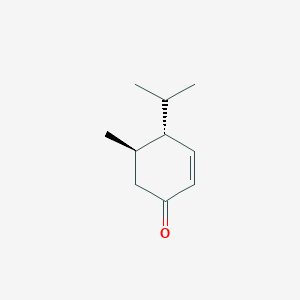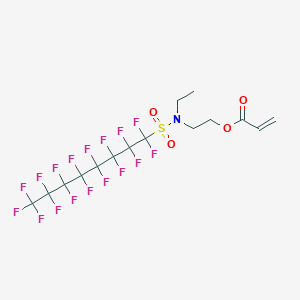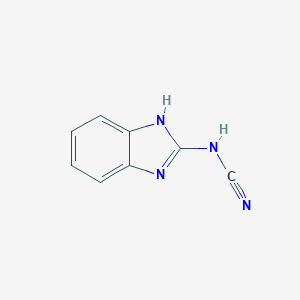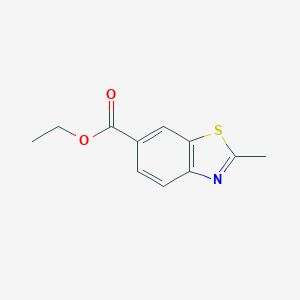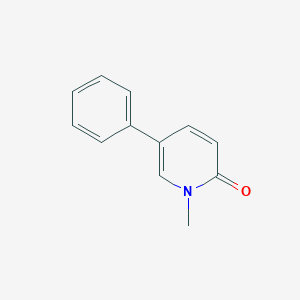
1-Methyl-5-phenylpyridin-2-one
Vue d'ensemble
Description
1-Methyl-5-phenylpyridin-2-one is a heterocyclic compound with a pyridine ring substituted with a methyl group at the 1-position and a phenyl group at the 5-position. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylpyridin-2-one can be synthesized through various methods. One common approach involves the N-arylation of 5-methyl-2-pyridone using aryl halides under palladium-catalyzed conditions. Another method includes the cyclization of appropriate precursors in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale N-arylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-phenylpyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are frequently used
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted pyridines depending on the reagents used
Applications De Recherche Scientifique
1-Methyl-5-phenylpyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including idiopathic pulmonary fibrosis
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mécanisme D'action
The exact mechanism of action of 1-Methyl-5-phenylpyridin-2-one varies depending on its application. In medicinal chemistry, it is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity. For instance, in the treatment of idiopathic pulmonary fibrosis, it may inhibit the expression of profibrotic factors like transforming growth factor-β and proinflammatory cytokines .
Comparaison Avec Des Composés Similaires
Pirfenidone: Another pyridinone derivative used in the treatment of idiopathic pulmonary fibrosis.
Pyrrolidine-2-one: A structurally related compound with different biological activities .
Uniqueness: 1-Methyl-5-phenylpyridin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
1-methyl-5-phenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXQELATLFCEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562034 | |
| Record name | 1-Methyl-5-phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107971-01-7 | |
| Record name | 1-Methyl-5-phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


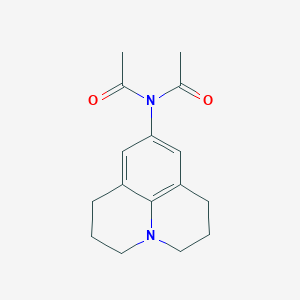
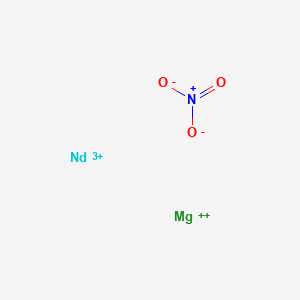

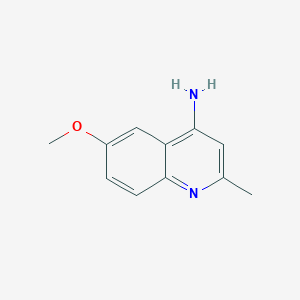

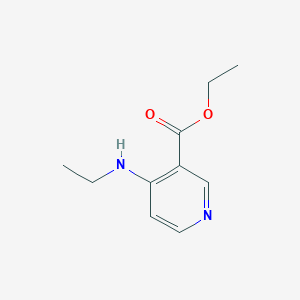
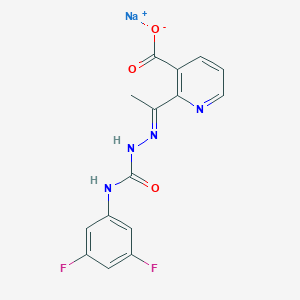
![N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B10421.png)
